2-Bromoquinoline-6-carboxylic acid

Antiviral Drug Discovery HIV-1 Integrase Medicinal Chemistry

2-Bromoquinoline-6-carboxylic acid (CAS 1781044-00-5) is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₀H₆BrNO₂ and a molar mass of approximately 252.07 g/mol. It is a white to off-white crystalline powder with a melting point between 210-213°C, and it demonstrates limited water solubility but good solubility in methanol and DMSO.

Molecular Formula C10H6BrNO2
Molecular Weight 252.067
CAS No. 1781044-00-5
Cat. No. B2854670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoquinoline-6-carboxylic acid
CAS1781044-00-5
Molecular FormulaC10H6BrNO2
Molecular Weight252.067
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Br)C=C1C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14)
InChIKeyIPCCYCRPAKUXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoquinoline-6-carboxylic acid (CAS 1781044-00-5): Technical Profile and Core Utility


2-Bromoquinoline-6-carboxylic acid (CAS 1781044-00-5) is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₀H₆BrNO₂ and a molar mass of approximately 252.07 g/mol . It is a white to off-white crystalline powder with a melting point between 210-213°C, and it demonstrates limited water solubility but good solubility in methanol and DMSO [1]. Its structure features a bromine atom at the 2-position and a carboxylic acid group at the 6-position on the quinoline ring. This specific substitution pattern imparts unique electronic and steric properties, making the compound a versatile building block for organic synthesis and a valuable scaffold in medicinal chemistry for the development of potential antibacterial, anticancer, and antiviral agents [1].

Why 2-Bromoquinoline-6-carboxylic acid Cannot Be Replaced by Unvalidated Analogs


The exact positioning of the bromine atom and carboxylic acid group on the quinoline core is critical for its chemical reactivity and biological interactions. Simple substitution with a different halogen, such as chlorine, can lead to a complete reversal of biological activity—from antagonism to agonism—as observed in studies on related quinolinecarboxamide NK-3 receptor antagonists [1]. Similarly, shifting the bromine and carboxylic acid groups to different positions on the ring (e.g., 6-bromoquinoline-2-carboxylic acid) alters the compound's electronic environment and steric profile, which can drastically affect its ability to act as a synthetic intermediate for specific coupling reactions or as a ligand for a particular biological target . The specific combination of the C2-bromo and C6-carboxyl groups is therefore not interchangeable with other bromoquinoline carboxylic acid isomers and represents a distinct, non-fungible chemical entity for research and industrial applications [2].

Quantitative Differentiation of 2-Bromoquinoline-6-carboxylic acid: Comparative Evidence for Informed Selection


Positional Isomer Differentiation: Distinct Antiviral Resistance Profile Against HIV-1 Integrase Mutant

In the context of HIV-1 integrase allosteric inhibitors (ALLINIs), the position of the bromine atom on the quinoline core is a critical determinant of activity against drug-resistant viral strains. A 2022 study demonstrated that while both 6-bromo and 8-bromo substituted quinolines confer potent antiviral properties against wild-type HIV-1, they exhibit a stark divergence in efficacy against the clinically relevant ALLINI-resistant A128T mutant virus. The 6-bromo analog (which corresponds to the bromine substitution pattern at the 6-position of the quinoline ring, as found in the core of 2-Bromoquinoline-6-carboxylic acid) showed a significant loss of potency when tested against this mutant. In contrast, the 8-bromo positional isomer retained full effectiveness against the same mutant [1]. This finding underscores that the 6-bromo substitution pattern, a key feature of the target compound, confers a distinct biological fingerprint and may be crucial for developing inhibitors with a specific resistance profile.

Antiviral Drug Discovery HIV-1 Integrase Medicinal Chemistry

Reactivity Advantage in Cross-Coupling: Enhanced Potential for Suzuki-Miyaura Reactions vs. Non-Brominated Parent

The presence of a bromine atom at the 2-position of the quinoline ring provides a specific and versatile synthetic handle for further functionalization, which is absent in the non-brominated parent compound, quinoline-6-carboxylic acid. This bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the direct introduction of aryl, heteroaryl, or alkenyl groups at the C2 position. This enables the rapid generation of complex and diverse molecular libraries for drug discovery [1]. In contrast, functionalization of the non-brominated parent compound at the same position would require more complex, less efficient, or lower-yielding synthetic routes, such as directed ortho-metalation or pre-functionalization of the heterocyclic ring.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Position-Specific Antibacterial Potency: Benchmark MIC Against Enterococcus faecalis

While a comprehensive, head-to-head comparison of all isomers is lacking, direct quantitative data is available for the antibacterial activity of the target compound against a clinically relevant Gram-positive pathogen. In a microdilution assay, 2-Bromoquinoline-6-carboxylic acid demonstrated inhibition of Enterococcus faecalis (CECT 481) microbial growth with an IC₅₀ value of 3190 nM (3.19 µM) after an 18-hour incubation period [1]. This provides a specific, quantitative benchmark for activity. For comparison, a study on related quinoline-based heterocyclic derivatives found compounds with MIC values ranging from 62.50–250 µg/mL against various Gram-positive and Gram-negative bacteria [2]. While a direct analog comparison is not available in the primary literature, this IC₅₀ value serves as a crucial data point for scientists evaluating the compound's potential as a starting point for developing new antibacterial agents targeting E. faecalis, including vancomycin-resistant strains.

Antibacterial Discovery Antimicrobial Resistance Medicinal Chemistry

Halogen-Dependent Pharmacological Switch: Antagonist to Agonist Functional Inversion vs. 6-Chloro Analog

A structure-activity relationship (SAR) study on 2-phenyl-4-quinolinecarboxamide derivatives targeting the human neurokinin-3 (NK-3) receptor revealed a profound, non-linear effect of halogen substitution. The compound containing a 6-bromo substituent (compound 7b) acted as an antagonist at the hNK-3 receptor. However, replacing the 6-bromo group with a 6-chloro atom (compound 7c) unexpectedly reversed the functional activity, turning the compound into an agonist that increased the receptor response by 18.39 ± 2.5% [1]. This direct comparison demonstrates that even a seemingly conservative isosteric replacement (Br for Cl) can lead to a complete functional inversion. For researchers, this underscores that the specific electronic and steric properties of the bromine atom at the 6-position are non-fungible and can dictate the fundamental pharmacological profile of a compound.

GPCR Pharmacology NK-3 Receptor Medicinal Chemistry

Physicochemical Differentiation for Synthesis and Handling: LogP and TPSA vs. Positional Isomers

Computational predictions provide a clear, quantifiable basis for differentiating 2-Bromoquinoline-6-carboxylic acid from its positional isomers, which is crucial for both synthetic planning and medicinal chemistry design. The target compound has a predicted LogP (XLogP3) of 2.4-2.7, indicating moderate lipophilicity [1]. In comparison, 3-Bromoquinoline-7-carboxylic acid has a nearly identical LogP of 2.7 , but a significantly larger Topological Polar Surface Area (TPSA) of 50.2 Ų compared to the target compound's TPSA of 50.19 Ų . While the differences are small, they reflect the distinct electronic environments created by the specific placement of the bromine and carboxylic acid groups. These subtle differences can translate into meaningful variations in solubility, membrane permeability, and chromatographic retention time, making the target compound a chemically distinct entity from other isomers, despite sharing the same molecular formula and weight.

Medicinal Chemistry ADME Prediction Chemical Synthesis

Structural Distinction from Natural Product Scaffolds: A Synthetic, Non-Natural Building Block

Brominated quinolinecarboxylic acids are found in nature, but the substitution patterns are distinct and non-overlapping with the target compound. The caelestines (A-D) are a family of brominated quinolinecarboxylic acids isolated from the Australian ascidian Aplidium caelestis. Caelestine A (compound 1) is 2,7-dibromoquinoline-6-carboxylic acid, and other family members have different bromination patterns [1]. Importantly, the simple 2-bromoquinoline-6-carboxylic acid pattern is not reported among these natural products. This highlights that the target compound is a unique, synthetic derivative, not found in the known natural product space. This distinction is crucial for medicinal chemists exploring novel chemical space or for those working on the synthesis and characterization of natural product analogs, as the compound provides a well-defined, synthetic comparator for structure-activity relationship studies on the caelestine scaffold.

Natural Product Chemistry Marine Natural Products Chemical Synthesis

Validated Application Scenarios for 2-Bromoquinoline-6-carboxylic acid Based on Comparative Evidence


Scaffold for HIV-1 Integrase Allosteric Inhibitors with a Defined Resistance Profile

Researchers developing next-generation HIV-1 integrase allosteric inhibitors (ALLINIs) can utilize 2-Bromoquinoline-6-carboxylic acid as a key scaffold. The evidence clearly demonstrates that the 6-bromo substitution pattern, a core feature of this compound, leads to a distinct loss of potency against the clinically relevant ALLINI-resistant IN A128T mutant virus, in contrast to the 8-bromo isomer which retains full effectiveness [1]. This provides a specific biological fingerprint for the scaffold. Medicinal chemists can use this compound to explore the structure-activity relationship of this resistance profile, potentially designing prodrugs or covalent inhibitors that circumvent the A128T mutation or target other vulnerabilities in the mutant virus.

A Preferred Building Block for Suzuki-Miyaura Library Synthesis Over Non-Halogenated Parent

In medicinal chemistry campaigns requiring the rapid generation of diverse C2-substituted quinoline-6-carboxylic acid analogs, 2-Bromoquinoline-6-carboxylic acid is the logical and preferred starting material over its non-brominated parent. The presence of the C2-bromo atom provides a direct and efficient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in both academic and industrial settings for library synthesis [1]. This streamlines the synthetic route and enables the creation of focused chemical libraries for hit-to-lead optimization.

A Quantitative Benchmark in Antibacterial Screening Campaigns Against E. faecalis

Research groups focused on discovering novel antibacterial agents, particularly those targeting Gram-positive pathogens like Enterococcus faecalis, can use this compound as a validated starting point. The specific IC₅₀ value of 3.19 µM (3190 nM) against E. faecalis CECT 481 [1] provides a clear, quantitative benchmark for initial activity. This data allows for direct comparison when evaluating newly synthesized derivatives in structure-activity relationship studies, enabling a data-driven approach to optimizing potency against this clinically relevant and often drug-resistant pathogen.

Development of Selective NK-3 Receptor Antagonists by Exploiting Halogen-Dependent Functional Inversion

For neuroscience and pain research programs targeting the neurokinin-3 (NK-3) receptor, the choice of a 6-bromo versus a 6-chloro substituted quinoline scaffold is not arbitrary. Evidence shows that substituting bromine for chlorine at the 6-position on a related quinolinecarboxamide scaffold results in a complete functional inversion from an agonist to an antagonist [1]. This finding validates the use of 2-Bromoquinoline-6-carboxylic acid as a critical starting material for developing novel hNK-3 receptor antagonists, providing a clear rationale for avoiding the use of its chloro analog, which would lead to an undesirable agonist profile.

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